2-{[4-(PROP-2-EN-1-YL)-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE
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Overview
Description
2-{[4-(PROP-2-EN-1-YL)-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE is a complex organic compound that features a combination of triazole, pyridine, and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(PROP-2-EN-1-YL)-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the pyridine and thiazole moieties. Key steps include:
Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the pyridine ring: This step often involves nucleophilic substitution reactions.
Incorporation of the thiazole ring: This can be done through condensation reactions with thioamides or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(PROP-2-EN-1-YL)-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its unique structure, which may confer specific biological activities such as antimicrobial or anticancer properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting or activating their function. The triazole and thiazole rings are known to interact with metal ions and proteins, potentially disrupting biological pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: Known for their antifungal and anticancer activities.
Pyridine derivatives: Widely used in pharmaceuticals for their diverse biological activities.
Thiazole derivatives: Known for their antimicrobial and anti-inflammatory properties.
Uniqueness
What sets 2-{[4-(PROP-2-EN-1-YL)-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE apart is the combination of these three distinct heterocyclic rings in a single molecule, which may result in unique biological activities and potential therapeutic applications.
Properties
IUPAC Name |
2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N7O3S3/c1-2-11-28-19(15-4-3-9-22-13-15)25-26-21(28)33-14-18(29)24-16-5-7-17(8-6-16)34(30,31)27-20-23-10-12-32-20/h2-10,12-13H,1,11,14H2,(H,23,27)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXQNWGMZOVMKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N7O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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